1,3,5-Tris(iodomethyl)benzene
Description
1,3,5-Tris(iodomethyl)benzene (C₉H₉I₃) is a halogenated aromatic compound derived from 1,3,5-trimethylbenzene (mesitylene), where the three methyl (-CH₃) groups are replaced by iodomethyl (-CH₂I) moieties. This structural modification significantly alters its physical and chemical properties, including increased molecular weight (449.98 g/mol) and enhanced reactivity due to the presence of iodine, a heavy halogen with polarizable electrons.
Synthesis: The compound can be synthesized via hypervalent iodine-mediated iodination. For instance, 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene was prepared using [bis(trifluoroacetoxy)iodo]benzene as the iodinating agent, followed by characterization via NMR, IR, and mass spectrometry . Another method involves alkylation reactions, such as the preparation of bis-imidazolium rods using 2-(iodomethyl)-1,3,5-trimethylbenzene .
Applications: Its iodine-rich structure makes it a precursor for coordination polymers and mechanically interlocked molecules (e.g., rotaxanes) . Additionally, iodinated aromatics are pivotal in organic electronics and pharmaceuticals due to their ability to participate in halogen bonding and Suzuki coupling reactions.
Properties
CAS No. |
90678-60-7 |
|---|---|
Molecular Formula |
C9H9I3 |
Molecular Weight |
497.88 g/mol |
IUPAC Name |
1,3,5-tris(iodomethyl)benzene |
InChI |
InChI=1S/C9H9I3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6H2 |
InChI Key |
MIVBPUGPPJIGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CI)CI)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(iodomethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 1,3,5-tris(hydroxymethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(iodomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the iodomethyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3,5-tris(azidomethyl)benzene, while oxidation with potassium permanganate can produce 1,3,5-tris(carboxymethyl)benzene .
Scientific Research Applications
1,3,5-Tris(iodomethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as halogen-bonded self-assembled structures.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds.
Medicinal Chemistry: Researchers explore its potential in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(iodomethyl)benzene involves its ability to undergo various chemical reactions, primarily through the reactivity of its iodomethyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1,3,5-Tris(iodomethyl)benzene, we compare it with structurally related compounds, focusing on molecular properties, reactivity, and applications.
Table 1: Structural and Physical Properties
Key Comparisons:
Reactivity :
- Halogen Bonding : this compound exhibits stronger halogen bonding than mesitylene due to iodine's polarizability, enabling applications in supramolecular chemistry . In contrast, 1-Iodo-3,5-bis(trifluoromethyl)benzene leverages fluorine's electronegativity for fluorophilic interactions .
- Environmental Stability : Mesitylene is a VOC with atmospheric reactivity (k = 5.67 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ with HO radicals), whereas iodinated derivatives are less volatile and more persistent .
Synthetic Utility :
- This compound serves as a building block for metal-organic frameworks (MOFs), as seen in cadmium and zinc coordination polymers . Conversely, 1,3,5-Triiodobenzene is preferred in medical imaging due to its high X-ray attenuation .
Thermal Stability :
- Iodinated compounds generally have higher thermal stability than their methylated counterparts. For example, this compound-based coordination polymers decompose above 300°C , while mesitylene evaporates readily at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
